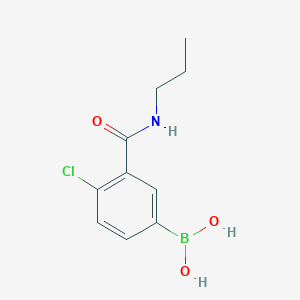
(4-氯-3-(丙基氨基甲酰基)苯基)硼酸
描述
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BClNO3 and its molecular weight is 241.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦偶联
该化合物用于铃木-宫浦 (SM) 交叉偶联 ,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 。 该反应的成功源于其异常温和的反应条件和对官能团的耐受性,以及相对稳定、易于制备且通常对环境无害的有机硼试剂 .
复杂分子的合成
该化合物可用于合成复杂分子。 例如,它可用于原硼脱除过程 ,这是许多复杂有机分子合成中的关键步骤 .
作用机制
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The primary result of the action of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
生化分析
Biochemical Properties
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .
Additionally, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid has been shown to interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid moiety. These interactions are primarily mediated by the formation of reversible covalent bonds with diol-containing molecules, which can influence various biochemical pathways and cellular processes .
Cellular Effects
The effects of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of serine proteases by (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can lead to alterations in cell signaling cascades that are dependent on protease activity. For example, the inhibition of proteases involved in the activation of signaling molecules can result in the modulation of downstream signaling events, affecting cellular responses such as proliferation, differentiation, and apoptosis .
Furthermore, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid has been reported to impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s interaction with nucleic acids can also affect the stability and function of RNA molecules, thereby modulating gene expression at the post-transcriptional level .
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target biomolecules. The boronic acid group in the compound interacts with the hydroxyl groups of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding amino acid residues in the enzyme’s active site .
In addition to enzyme inhibition, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can bind to diol-containing molecules, such as carbohydrates and nucleic acids, through the formation of boronate esters. These interactions can influence the structure and function of the target molecules, thereby modulating various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid in laboratory settings are important considerations for its use in biochemical studies. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to moisture or other reactive species . Long-term studies have shown that (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
In animal models, the effects of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid may localize to the nucleus, where it can interact with nucleic acids and regulatory proteins, or to the cytoplasm, where it can inhibit enzymes and modulate cellular processes .
属性
IUPAC Name |
[4-chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTPPRMTVOUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661234 | |
| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-93-3 | |
| Record name | B-[4-Chloro-3-[(propylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


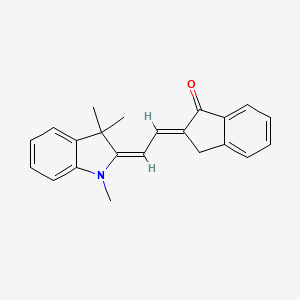
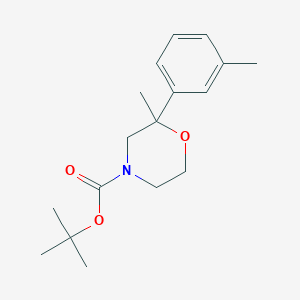
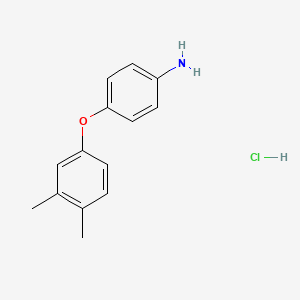
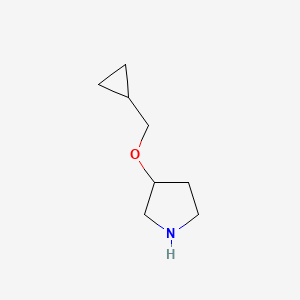
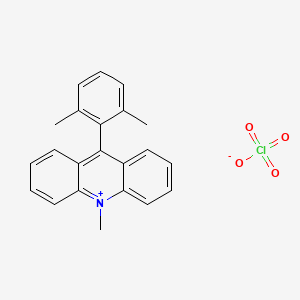
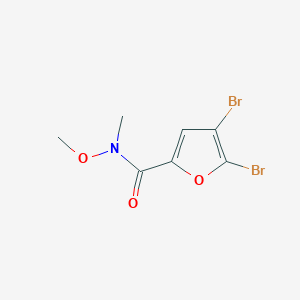
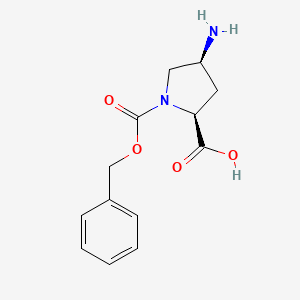
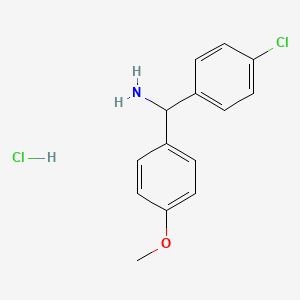
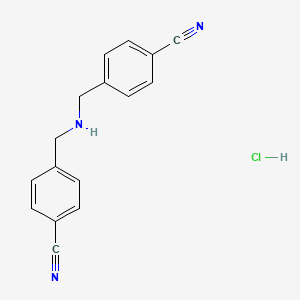
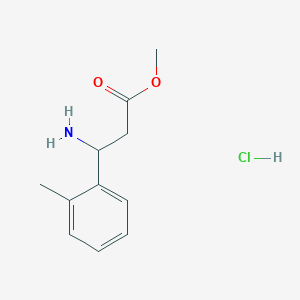

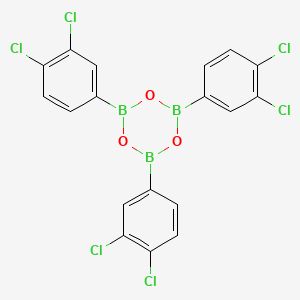
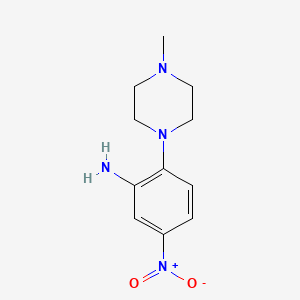
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)
